2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
CAS No.: 113772-31-9
Cat. No.: VC8049632
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113772-31-9 |
|---|---|
| Molecular Formula | C12H17ClN2 |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H |
| Standard InChI Key | BGEDFSZTTCITBS-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1C)CCN.Cl |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride (CAS: 113772-31-9) is a synthetic indole derivative with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClN₂, and its molecular weight is 224.73 g/mol . The compound features a bicyclic indole core (a fused benzene-pyrrole system) with methyl groups at positions 1 and 2, and an ethylamine side chain at position 3 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂ | |
| Molecular Weight | 224.73 g/mol | |
| CAS Number | 113772-31-9 | |
| SMILES | CC1=C(C2=CC=CC=C2N1C)CCN.Cl | |
| InChIKey | BGEDFSZTTCITBS-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulation .
Physical and Chemical Properties
Structural Features
The indole core’s planar aromatic system enables π-π interactions, while the ethylamine group contributes to hydrogen-bonding capacity . The methyl groups at positions 1 and 2 influence steric and electronic effects, potentially modulating reactivity .
| Feature | Description |
|---|---|
| Indole Ring | Fused benzene-pyrrole system |
| Substituents | Methyl (C1, C2), ethylamine (C3) |
| Hydrochloride Salt | Enhances water solubility |
These values align with trends observed in analogous indole-alkylamine hydrochlorides .
Biological and Pharmacological Profile
Structural Analogues and Bioactivity
Indole derivatives exhibit diverse biological activities, including:
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound may serve as a precursor for:
-
Kinase Inhibitors: Analogous to sunitinib, used in cancer treatment .
-
Central Nervous System Agents: Ethylamine side chains enhance blood-brain barrier permeability .
Research Tool
Used in:
-
Structure-Activity Relationship (SAR) Studies: To probe substituent effects on indole bioactivity .
-
Catalytic Reactions: As a ligand or substrate in asymmetric synthesis .
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, goggles, lab coat |
| Inhalation | Avoid dust inhalation |
| Disposal | Follow hazardous waste protocols |
SDS data are available for related compounds, but specific safety profiles for this hydrochloride require experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume